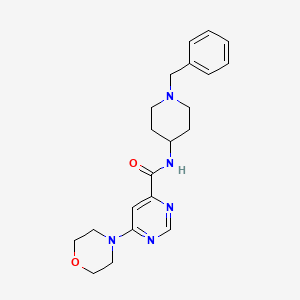

N-(1-ベンジルピペリジン-4-イル)-6-モルフォリノピリミジン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.

BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

中枢神経系障害

この化合物は、中枢神経系 (CNS) 障害の治療における可能性について研究されています。その構造は、CNS 受容体または酵素と相互作用する可能性があり、アルツハイマー病などの病状に対して治療上の利点を提供する可能性があります。 この化合物は血脳関門を通過できるため、神経薬理学のさらなる研究に貴重な候補となる可能性があります .

抗酸化特性

研究によると、この化合物の誘導体は、有意な抗酸化特性を持つ可能性があります。酸化ストレスは、神経変性疾患、心血管疾患、癌などのさまざまな疾患に関与しているため、これは非常に重要です。 この化合物の抗酸化活性は、フリーラジカルによる損傷を軽減する治療法の開発に役立つ可能性があります .

コリン作動性活性

この化合物はアセチルコリンエステラーゼ (AChE) を阻害する可能性があるため、脳内のコリン作動性シグナル伝達を強化する可能性があります。これは、コリン作動性欠損が特徴であるアルツハイマー病などの疾患の治療に特に関連しています。 AChE を阻害することにより、この化合物はアセチルコリンのレベルを高め、認知機能を改善するのに役立つ可能性があります .

鎮痛薬開発

この化合物の誘導体は、その鎮痛作用について研究されています。 既知の鎮痛薬と構造的に類似していることから、現在使用されているオピオイドベースの治療法よりも副作用が少ない可能性のある新しい鎮痛薬に開発できる可能性があります .

神経障害性疼痛の治療薬開発

この化合物のフレームワークは、神経障害性疼痛の治療を目的とした新しい分子の合成の出発点として使用されてきました。 目標は、強力な鎮痛効果を維持しながら、長期的なオピオイド使用に関連する依存性やその他の副作用のリスクを軽減する薬物を開発することです .

ADHD およびナルコレプシーに対する潜在的な治療効果

注意欠陥多動性障害 (ADHD) およびナルコレプシーの治療薬開発におけるこの化合物の役割を研究することに関心が寄せられています。 この化合物の薬理学的プロファイルは、これらの病状に関与する神経伝達物質系を調節する可能性があり、新しい治療の道を切り開く可能性があります.

生化学分析

Biochemical Properties

N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to sigma-1 receptors, which are involved in the regulation of intracellular calcium homeostasis and cellular signaling pathways . The interaction with sigma-1 receptors suggests that N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide may modulate various cellular functions, including neurotransmitter release and inter-organelle communication .

Cellular Effects

N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide has been observed to influence various types of cells and cellular processes. In neuronal cells, this compound enhances brain plasticity and has a protective effect under pathological conditions . It can induce cytoprotective responses by engaging different cellular pathways, which may vary depending on the specific pathological mechanism . Additionally, N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide involves its binding interactions with sigma-1 receptors. This binding modulates the activity of these receptors, leading to changes in intracellular calcium levels and the regulation of various signaling pathways . The compound’s interaction with sigma-1 receptors also influences gene expression and enzyme activity, contributing to its overall biochemical effects . By acting as a chaperone, N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide helps maintain cellular homeostasis and protect cells from stress-induced damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have indicated that N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide maintains its protective effects on cells, reducing oxidative stress and preventing apoptosis . These findings suggest that the compound could be a valuable tool for studying chronic cellular responses.

Dosage Effects in Animal Models

The effects of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and memory in rodents . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion . The metabolic pathways of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide also affect metabolic flux and the levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall efficacy.

Subcellular Localization

N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with sigma-1 receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide in these subcellular compartments is essential for its role in regulating cellular homeostasis and protecting against stress-induced damage.

特性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c27-21(19-14-20(23-16-22-19)26-10-12-28-13-11-26)24-18-6-8-25(9-7-18)15-17-4-2-1-3-5-17/h1-5,14,16,18H,6-13,15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZQEEDKGKSDKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=NC=N2)N3CCOCC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)

![[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)

![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579523.png)

![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)

![1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2579529.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2579531.png)

![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2579540.png)